4-chloro-6-methoxy-7-methylquinazoline
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Overview
Description
4-chloro-6-methoxy-7-methylquinazoline is a heterocyclic aromatic organic compound. Quinazolines, including this compound, are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-7-methylquinazoline typically involves the reaction of 2-amino-5-chloro-4-methoxybenzoic acid with methyl iodide under basic conditions to form the corresponding methyl ester. This intermediate is then cyclized using formamide to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methoxy-7-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Major Products
Substitution: Products include various substituted quinazolines.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Scientific Research Applications
4-chloro-6-methoxy-7-methylquinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-7-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6,7-dimethoxyquinazoline
- 4-Chloro-6-methoxyquinazoline
- 4-Chloro-7-methylquinazoline
Uniqueness
4-chloro-6-methoxy-7-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the quinazoline ring enhances its lipophilicity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
211320-78-4 |
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Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-6-methoxy-7-methylquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-6-3-8-7(4-9(6)14-2)10(11)13-5-12-8/h3-5H,1-2H3 |
InChI Key |
AJOYJJXMICQTJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=NC=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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